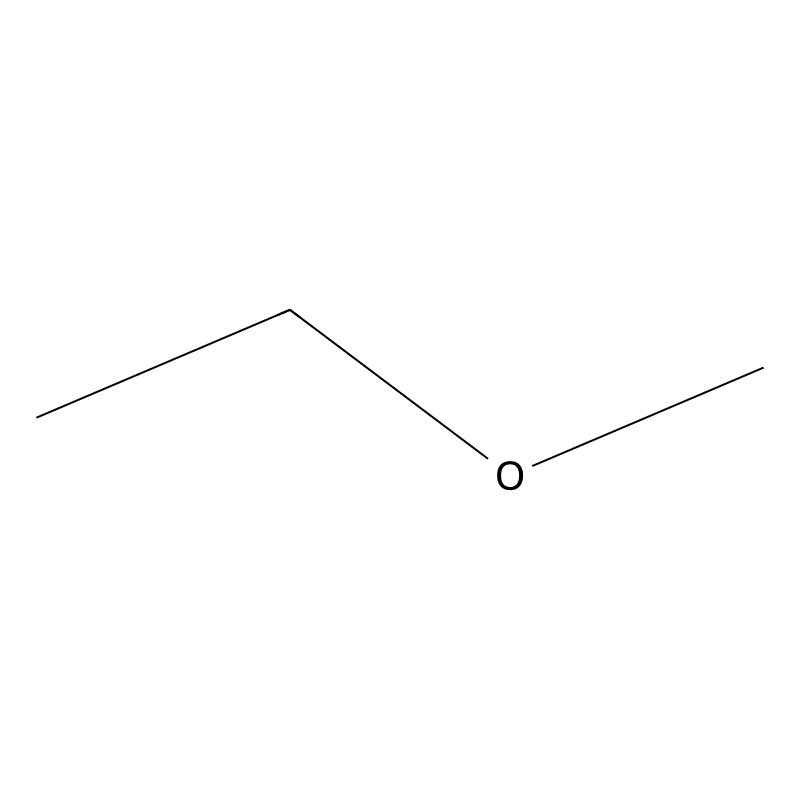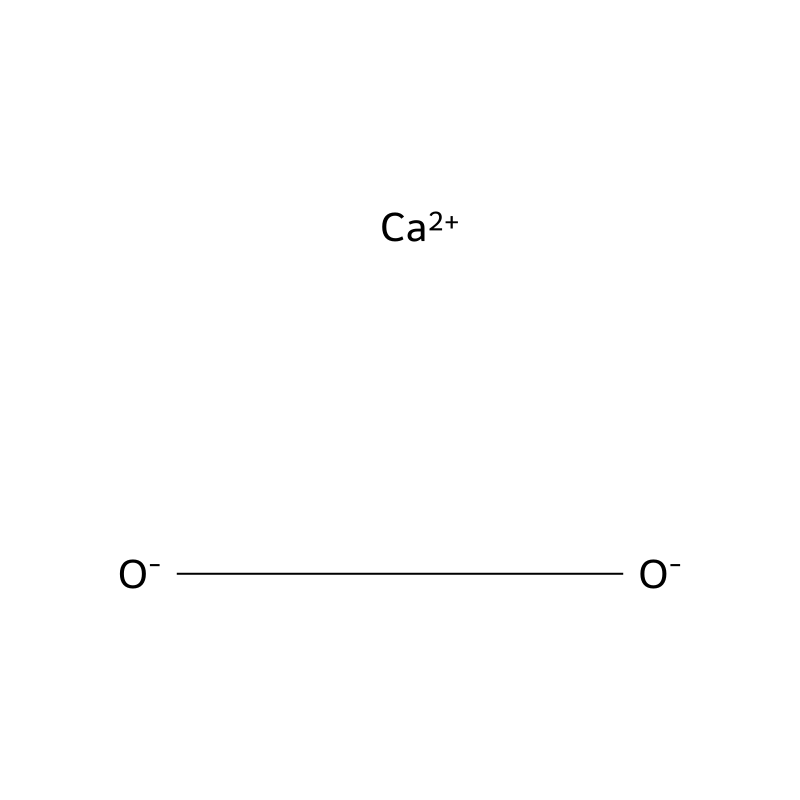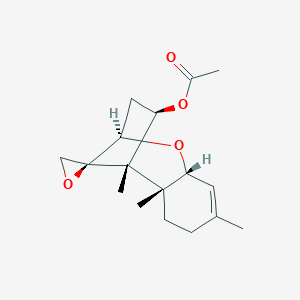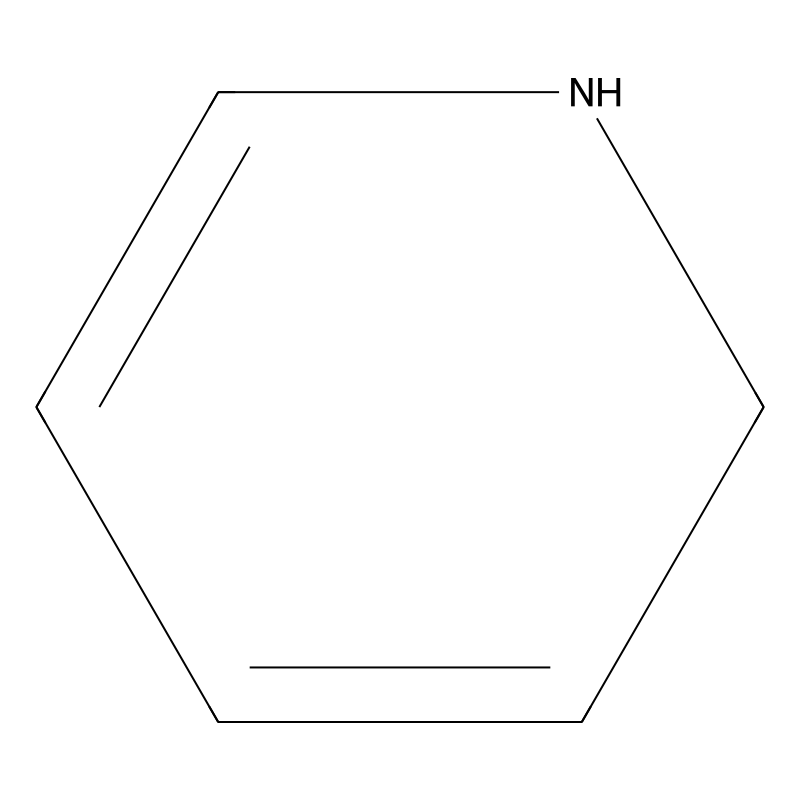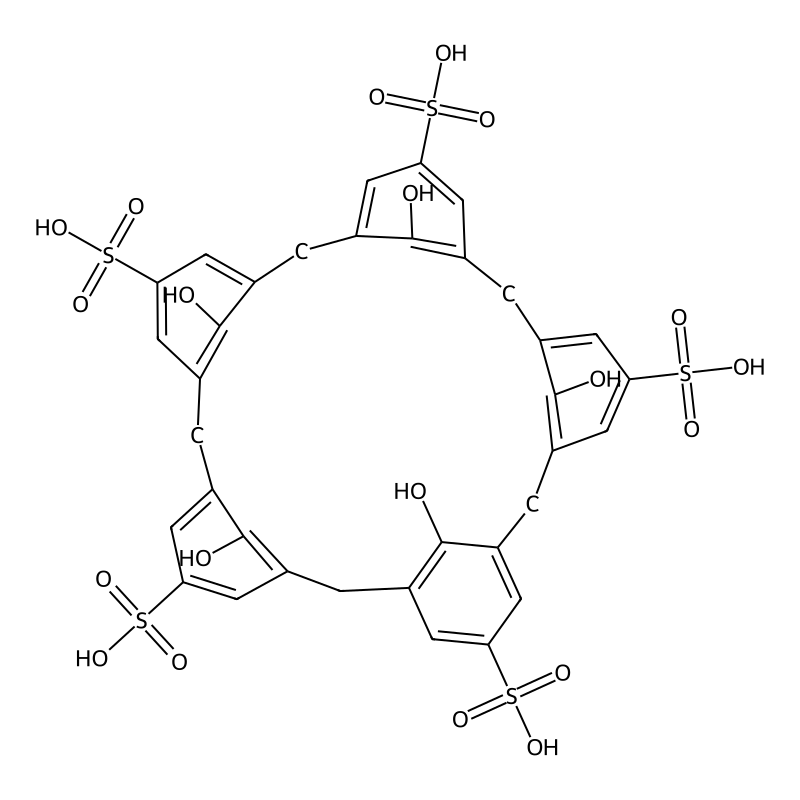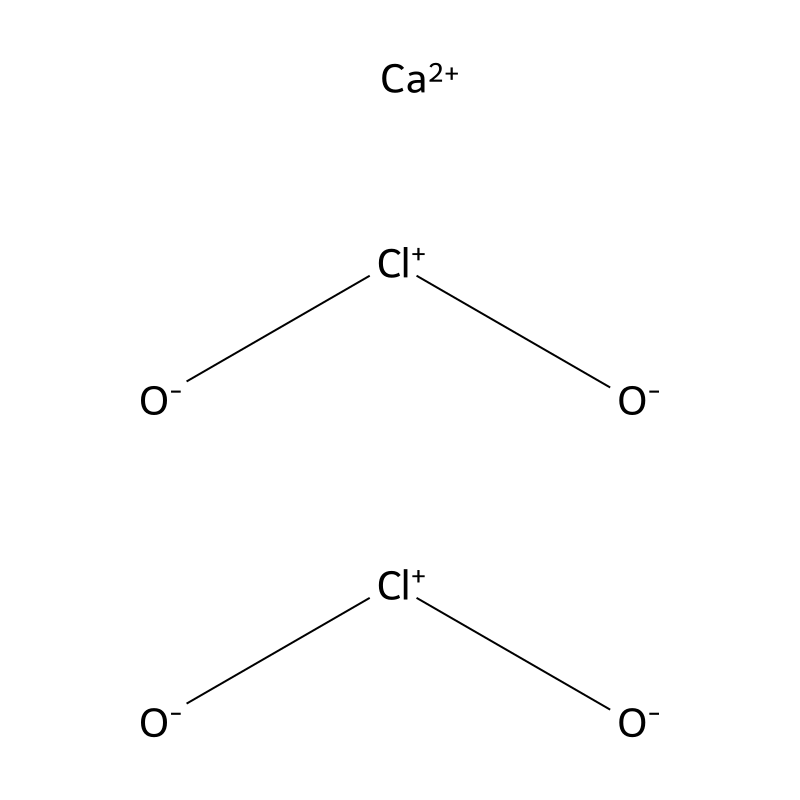(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
Catalog No.
S707115
CAS No.
17581-52-1
M.F
C5H2Cl4N2
M. Wt
231.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
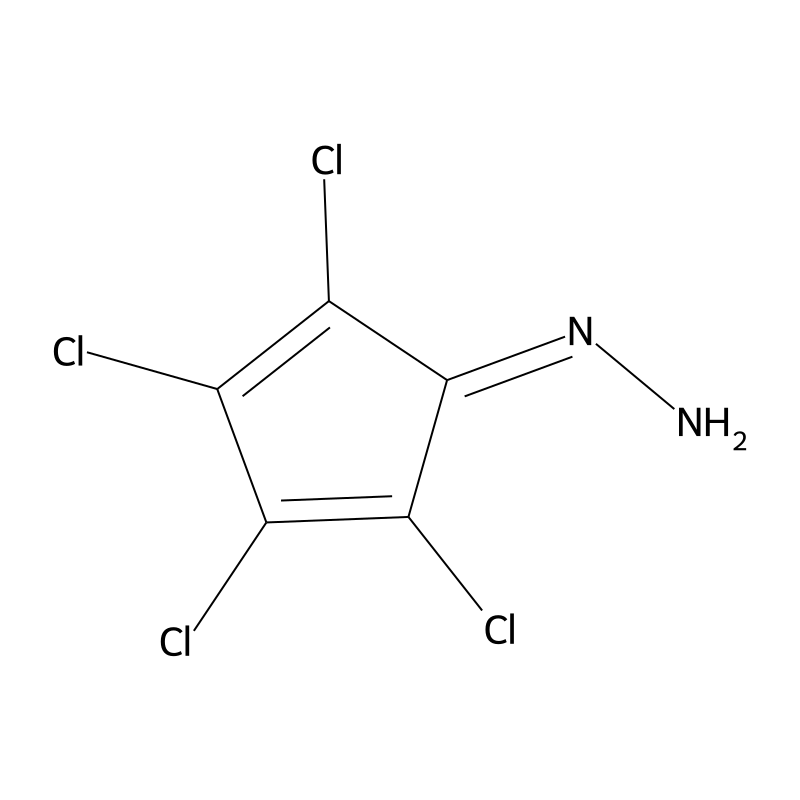
Content Navigation
CAS Number
17581-52-1
Product Name
(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
IUPAC Name
(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
Molecular Formula
C5H2Cl4N2
Molecular Weight
231.9 g/mol
InChI
InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)5(11-10)3(1)8/h10H2
InChI Key
WFSIMDXRURSONJ-UHFFFAOYSA-N
SMILES
C1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl
Canonical SMILES
C1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl
(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine, also known as TCNH, is a chemical compound that belongs to the family of hydrazine derivatives. It was first synthesized in the early 1970s and has since been studied for its potential applications in various fields of research and industry.
TCNH is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents. It has a melting point of 223-225 ℃ and a boiling point of 341-343 ℃. The chemical formula of TCNH is C5HCl4N2, and its molecular weight is 239.88 g/mol.
TCNH can be synthesized from the reaction of tetrachlorocyclopentadiene and hydrazine hydrate. The reaction can be carried out in the presence of a catalyst such as potassium hydroxide or sodium ethoxide.
The compound can be characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography.
The compound can be characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography.
are used to identify and quantify the presence of TCNH in various samples. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).
TCNH has been studied for its potential biological properties, including its antimicrobial, antifungal, and antitumor activity. It has been reported to exhibit antimicrobial activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
The toxicity and safety of TCNH have been studied in various scientific experiments. It has been reported to cause liver damage and renal toxicity in animal studies. However, the toxicity of TCNH in humans is still unclear, and further research is needed to determine its safety.
TCNH has potential applications in various fields of research and industry, including organic synthesis, materials science, and medicine. It has been used as a starting material for the synthesis of a variety of organic compounds, including alkaloids, antibiotics, and anticancer agents.
Recent research on TCNH has focused on its potential applications in nanotechnology and drug delivery. It has been used as a building block for the synthesis of novel nanostructures, including dendrimers and graphene-like materials. It has also been investigated as a potential drug delivery agent for cancer treatment.
TCNH has potential implications in various fields of research and industry, including organic synthesis, materials science, medicine, and environmental science. It has the potential for use as a starting material or intermediate in the synthesis of various organic compounds. It also has potential applications in the development of novel materials and drug delivery systems.
Despite its potential applications, TCNH has some limitations. Its toxicity and safety in humans are still unclear, and further research is needed to determine its potential as a therapeutic agent. Moreover, its solubility in water is limited, which can limit its applicability in certain fields.
for research on TCNH include the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Further studies are also needed to determine its toxicity and safety in humans, as well as its potential for use in environmental science.
In conclusion, TCNH is a promising compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety, and current state of research have been studied extensively. Further research is needed to determine its potential as a therapeutic agent and to investigate its ecological impact.
In conclusion, TCNH is a promising compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety, and current state of research have been studied extensively. Further research is needed to determine its potential as a therapeutic agent and to investigate its ecological impact.
XLogP3
3.1
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
231.894259 g/mol
Monoisotopic Mass
229.897209 g/mol
Heavy Atom Count
11
Other CAS
17581-52-1
Dates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds
